BenchChemオンラインストアへようこそ!

8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one

Sirtuin 2 inhibition Structure–activity relationship Chroman-4-one SAR

Procure 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one (CAS 918300-43-3) for focused library synthesis. The 8-bromo group enables rapid Suzuki-Miyaura cross-coupling, while 6,7-dimethoxy groups allow electronic tuning and demethylation. Superior to non-brominated 6,7-dimethoxychroman-4-one. LogP 2.43 and TPSA 44.8 Ų place it in CNS drug-like space. Ideal for SIRT2/BET kinase inhibitor libraries and antiparasitic PTR1 probe design.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 918300-43-3
Cat. No. B11840972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one
CAS918300-43-3
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)C(=O)CCO2)Br)OC
InChIInChI=1S/C11H11BrO4/c1-14-8-5-6-7(13)3-4-16-10(6)9(12)11(8)15-2/h5H,3-4H2,1-2H3
InChIKeyROVYEIDWQXAUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one (CAS 918300-43-3): Procurement-Grade Chroman-4-one Building Block with Orthogonal Functionalization Handles


8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one (CAS 918300-43-3) is a synthetic chroman-4-one derivative featuring a 6,7-dimethoxy-substituted A-ring and a bromine atom at position 8 [1]. With a molecular weight of 287.11 g/mol, zero hydrogen bond donors, and a computed LogP of 2.43, it occupies a distinct physicochemical space among chromanone building blocks . The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with demonstrated relevance to sirtuin inhibition, antiparasitic activity, and kinase modulation [2].

Why 8-Bromo-6,7-dimethoxychroman-4-one Cannot Be Replaced by 8-Bromochroman-4-one or 6,7-Dimethoxychroman-4-one in Synthetic and Screening Applications


Generic substitution among chroman-4-one analogs fails because the 6,7-dimethoxy and 8-bromo substituents confer orthogonal and non-interchangeable properties. The 8-bromo group provides a palladium-catalyzed cross-coupling handle (Suzuki, Heck, Sonogashira) that is absent in 6,7-dimethoxychroman-4-one [1]. Conversely, the 6,7-dimethoxy pattern electronically deactivates the A-ring relative to 8-bromochroman-4-one (CAS 204377-88-8), reducing electrophilic aromatic substitution reactivity while enabling metabolic demethylation to phenolic OH groups for further derivatization [2]. Class-level structure–activity relationship (SAR) data from the SIRT2 inhibitor series demonstrate that the 6-position substituent is the dominant determinant of target potency: electron-donating 6-methoxy reduces inhibition to 20% at 200 μM, whereas electron-withdrawing 6-chloro or 6-bromo sustains >88% inhibition [3]. Therefore, substituting the 6,7-dimethoxy-8-bromo pattern with a 6-halo-8-bromo or 6,7-dimethoxy-only analog fundamentally alters both synthetic utility and biological profile, making interchange scientifically invalid.

Quantitative Differentiation Evidence for 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one vs. Closest Chromanone Analogs


SIRT2 Inhibitory Potency: 8-Bromo-6,7-dimethoxychroman-4-one vs. 6,8-Dihalo-2-pentylchroman-4-ones — Class-Level SAR Inference

In the SIRT2 fluorescence-based inhibition assay reported by Fridén-Saxin et al. (2012), the 6-position substituent on the chroman-4-one scaffold is the dominant determinant of potency. Compound 1h, bearing a 6-methoxy group (electron-donating), showed only 20 ± 4.1% inhibition at 200 μM — the lowest in the series — while 1a (6-Cl, 8-Br, 2-pentyl) gave 88 ± 0.9% inhibition and an IC50 of 4.3 μM, and 1c (6,8-dibromo-2-pentyl) yielded 92 ± 1.2% inhibition with an IC50 of 1.5 μM [1]. The target compound, 8-bromo-6,7-dimethoxychroman-4-one, bears a 6-methoxy substituent and lacks the 2-pentyl group present in the most potent analogs. Based on class-level SAR, the 6-methoxy group is predicted to attenuate SIRT2 inhibitory potency relative to 6-halo analogs, making this compound a selectivity-enhancing scaffold for targets where SIRT2 inhibition is undesirable [2].

Sirtuin 2 inhibition Structure–activity relationship Chroman-4-one SAR

Synthetic Versatility: Pd-Catalyzed Cross-Coupling at C8-Br vs. Non-Brominated 6,7-Dimethoxychroman-4-one

The C8–Br bond in the target compound serves as a site for palladium(0)-catalyzed oxidative addition, enabling Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions [1]. This is demonstrated in the broader bromochromone series: Pd(0) insertion into the C–Br bond of 8-bromochromones generates arylpalladium(II) species that undergo addition to alkenes including methyl acrylate, acrylonitrile, and styrene [2]. By contrast, 6,7-dimethoxychroman-4-one (CAS 54107-66-3 for the 5,7-isomer, or the 6,7-isomer) lacks any halogen leaving group, rendering it inert to cross-coupling without pre-functionalization [3]. 8-Bromochroman-4-one (CAS 204377-88-8) retains the coupling handle but lacks the 6,7-dimethoxy groups that modulate A-ring electronics and provide additional sites for metabolic or synthetic manipulation .

Cross-coupling chemistry C–C bond formation Chromanone derivatization

Lipophilicity and Permeability: LogP Differentiation vs. 8-Bromochroman-4-one

The computed LogP of 8-bromo-6,7-dimethoxychroman-4-one is 2.43 (XLogP3-AA = 2) based on Chemsrc and PubChem data, reflecting a balanced lipophilicity suitable for both oral absorption and CNS penetration [1]. The topological polar surface area (TPSA) is 44.8 Ų, well below the threshold of 90 Ų commonly associated with oral bioavailability, and below 60–70 Ų predictive of blood-brain barrier permeability [1]. In contrast, 8-bromochroman-4-one (C9H7BrO2) has a lower molecular weight (227.05 g/mol) and a predicted LogP of approximately 1.8–2.0 with a TPSA of ~26 Ų, making it more polar and potentially less membrane-permeable . The 6,7-dimethoxy groups in the target compound increase LogP by approximately 0.4–0.6 units while maintaining favorable TPSA, positioning it in an optimal CNS drug-like physicochemical space.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Orthogonal Derivatization: Dual Functionalization via C8 Cross-Coupling and O-Demethylation vs. Single-Handle Analogs

The target compound uniquely combines an aryl bromide for cross-coupling at C8 with two methoxy groups at C6 and C7 that can be orthogonally demethylated (e.g., using BBr3 or BCl3) to reveal phenolic –OH groups [1]. This enables sequential or parallel diversification: first, Pd-catalyzed coupling at C8 to introduce aryl, heteroaryl, alkenyl, or alkynyl diversity; second, demethylation of one or both methoxy groups to generate mono- or di-hydroxy derivatives for further alkylation, acylation, or glycosylation. Neither 8-bromochroman-4-one (lacks methoxy handles) nor 6,7-dimethoxychroman-4-one (lacks bromo handle) offers this orthogonal dual-functionalization capability . In the context of the SIRT2 inhibitor SAR, the ability to convert electron-donating 6-OMe to electron-withdrawing or H-bond-donating 6-OH post-coupling provides a route to tune electronic properties and target potency after library generation [2].

Orthogonal protecting groups Diversity-oriented synthesis Metabolic soft spots

Purity and Identity Assurance: ISO-Certified Supply with NLT 98% Purity vs. Unspecified-Grade Alternatives

Commercial suppliers such as MolCore provide 8-bromo-6,7-dimethoxychroman-4-one (CAS 918300-43-3) at NLT 98% purity under ISO certification, suitable for global pharmaceutical R&D and quality control applications . This level of documented purity is essential for reproducible SAR studies, where impurities from lower-grade 8-bromochroman-4-one or 6,7-dimethoxychroman-4-one can confound biological assay results. While no published NMR or HPLC traces specific to this CAS number were identified in the primary literature, the computed InChIKey (ROVYEIDWQXAUDN-UHFFFAOYSA-N) and DSSTox Substance ID (DTXSID00846344) enable unambiguous identity verification across databases [1][2].

Quality control ISO certification Analytical purity

Procurement-Driven Application Scenarios for 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one Based on Differentiated Evidence


Focused Kinase or Epigenetic Target Library Synthesis via C8 Suzuki-Miyaura Diversification

For medicinal chemistry teams building focused libraries against kinase, bromodomain, or epigenetic targets (e.g., SIRT2, BET proteins), the target compound serves as a versatile late-stage diversification scaffold. The C8–Br bond enables parallel Suzuki-Miyaura coupling with commercial aryl/heteroaryl boronic acids to generate 20–100 compound libraries in a single synthetic step [1]. The 6,7-dimethoxy groups provide electronic tuning of the A-ring, with the option to demethylate post-coupling to access 6-OH or 7-OH analogs for hydrogen-bonding interactions with target proteins [2]. This strategy is superior to using 8-bromochroman-4-one, which lacks the methoxy groups needed for electronic modulation and additional binding interactions.

CNS-Penetrant Lead Optimization Leveraging Favorable LogP and Zero HBD Profile

The compound's computed LogP of 2.43 and TPSA of 44.8 Ų place it within the optimal CNS drug-like space (LogP 2–5, TPSA < 70 Ų, HBD = 0) [1]. For neuroscience programs targeting neurodegenerative or neuropsychiatric indications, this scaffold can be diversified at C8 while maintaining favorable BBB permeability predictions. The zero HBD count eliminates the common liability of hydrogen bond donors limiting CNS exposure, a constraint faced by many hydroxylated chromanone natural products. Cross-coupling at C8 can introduce substituted phenyl, pyridyl, or pyrimidinyl groups to modulate target affinity without significantly altering the favorable CNS physicochemical profile [2].

Selectivity-Profiling Tool Compound Synthesis for SIRT2 vs. SIRT1/SIRT3 Discrimination

Based on class-level SAR from Fridén-Saxin et al. (2012), the 6-methoxy-8-bromo substitution pattern is predicted to confer low intrinsic SIRT2 inhibitory potency relative to 6,8-dihalo analogs (IC50 of 1.5–4.3 μM for 1c and 1a vs. predicted low μM to >100 μM for 6-methoxy analogs) [1]. This property is valuable for synthesizing negative control or selectivity-profiling probes in sirtuin biology: the compound can be elaborated at C8 to optimize target affinity while maintaining a built-in SIRT2 selectivity filter that 6-halo analogs lack. The resulting tool compounds enable cleaner dissection of SIRT1/SIRT3-mediated phenotypes without confounding SIRT2 inhibition [2].

Antiparasitic Drug Discovery: Pteridine Reductase 1 (PTR1) Inhibitor Scaffold Optimization

Chroman-4-one derivatives have demonstrated activity against Trypanosoma brucei and Leishmania major PTR1, with EC50 values of 12.6–34.8 μM against T. brucei parasites [1]. The target compound's 8-bromo handle enables systematic exploration of C8 substituent effects on PTR1 inhibition and antiparasitic potency, while the 6,7-dimethoxy groups can be demethylated to probe the importance of A-ring H-bonding interactions observed in crystal structures of TbPTR1–flavanone complexes [2]. This dual functionalization strategy is not accessible from non-brominated 6,7-dimethoxychroman-4-one, making the target compound the preferred entry point for structure-based antiparasitic drug design.

Quote Request

Request a Quote for 8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.